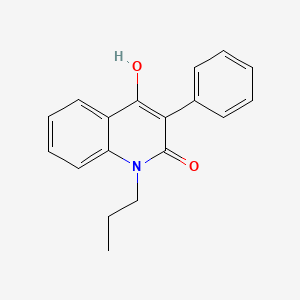
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications . Another approach involves the use of quinoline-N-oxides as starting materials, which are then subjected to photocatalytic reactions to yield the desired quinolone derivatives .
Industrial Production Methods
Industrial production of quinolone derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of green chemistry principles, such as solvent-free reactions and photocatalysis, is becoming increasingly popular to minimize environmental impact .
化学反应分析
Types of Reactions
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses . Additionally, it can act as an antagonist at the glycine site of the NMDA receptor, which is involved in neurological processes .
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline: A parent compound with diverse applications in medicinal chemistry
Uniqueness
4-Hydroxy-3-phenyl-1-propyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
属性
CAS 编号 |
144402-88-0 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
4-hydroxy-3-phenyl-1-propylquinolin-2-one |
InChI |
InChI=1S/C18H17NO2/c1-2-12-19-15-11-7-6-10-14(15)17(20)16(18(19)21)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
InChI 键 |
VJRTWEUTEIJBQW-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















